2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one
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Overview
Description
2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a base to yield the desired pyrazolone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory process .
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties.
Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory drug.
Difenamizole: Known for its analgesic and anti-inflammatory effects.
Uniqueness
2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one is unique due to its specific chemical structure, which imparts distinct biological activities. Its dual chlorophenyl groups contribute to its potency and specificity in various applications.
Properties
IUPAC Name |
2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-11-4-1-3-10(7-11)14-9-18-19(15(14)20)13-6-2-5-12(17)8-13/h1-9,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRUOHOVDCISNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNN(C2=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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